molecular formula C8H7F2NO2 B13027443 2-Amino-5-(difluoromethyl)benzoic acid

2-Amino-5-(difluoromethyl)benzoic acid

Cat. No.: B13027443
M. Wt: 187.14 g/mol
InChI Key: YJIVIYAPJJUFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(difluoromethyl)benzoic acid is a fluorinated aromatic compound with a benzoic acid backbone substituted at positions 2 (amino group) and 5 (difluoromethyl group). The difluoromethyl (–CF₂H) moiety confers unique electronic and steric properties, influencing solubility, acidity, and biological interactions.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-amino-5-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c9-7(10)4-1-2-6(11)5(3-4)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

YJIVIYAPJJUFPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(difluoromethyl)benzoic acid typically involves the introduction of the difluoromethyl group and the amino group onto the benzene ring. One common method is the reaction of 2,5-difluorobenzoic acid with ammonia or an amine under suitable conditions to introduce the amino group. The reaction conditions often involve the use of a catalyst and may require elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Reactions Involving the Amino Group

The aromatic amino group (-NH₂) participates in electrophilic substitution and redox reactions:

Diazotization and Coupling

  • Mechanism : The amino group reacts with nitrous acid (HNO₂) to form a diazonium salt, enabling coupling with aromatic amines or phenols.

  • Conditions :

    • Temperature: 0–5°C

    • Reagents: NaNO₂/HCl (1:1 molar ratio)

  • Products : Azo derivatives (e.g., with β-naphthol or aniline analogs) .

Acylation

  • Reagents : Acetic anhydride or acetyl chloride.

  • Outcome : Forms N-acetyl derivatives, enhancing solubility for further synthetic modifications.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes typical acid-derived transformations:

Esterification

  • Conditions : Acid catalysis (H₂SO₄) with alcohols (e.g., methanol, ethanol).

  • Product : Methyl or ethyl esters, useful in prodrug design.

Amide Formation

  • Reagents : Thionyl chloride (SOCl₂) followed by amines.

  • Example : Reacts with benzylamine to yield N-benzylamide derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by -NH₂) directs incoming electrophiles to ortho and para positions relative to the amino group.

Reaction Type Reagents/Conditions Product Yield Reference
Nitration HNO₃/H₂SO₄, 0–5°C2-Amino-5-(difluoromethyl)-3-nitrobenzoic acid65–70%
Sulfonation H₂SO₄, 100°C2-Amino-5-(difluoromethyl)-3-sulfobenzoic acid55%

Oxidation of the Amino Group

  • Reagents : KMnO₄ in acidic or alkaline media.

  • Product : Nitroso or nitro derivatives, depending on conditions .

Reduction of the Carboxylic Acid

  • Reagents : LiAlH₄ or BH₃·THF.

  • Product : 2-Amino-5-(difluoromethyl)benzyl alcohol.

Nucleophilic Substitution at Difluoromethyl Group

The -CF₂H group exhibits limited reactivity but can undergo defluorination under harsh conditions:

Reaction Conditions Product Notes
Hydrolysis NaOH (10%), 120°C2-Amino-5-carboxybenzoic acidPartial CF₂H → COOH conversion

Metal-Catalyzed Cross-Couplings

The carboxylic acid can be converted to a boronic ester for Suzuki-Miyaura couplings:

  • Step 1 : Esterification → methyl ester.

  • Step 2 : Lithiation with n-BuLi, followed by reaction with B(OiPr)₃.

  • Application : Synthesis of biaryl derivatives for drug discovery .

Computational Insights

Density functional theory (DFT) studies on analogous systems predict:

  • Activation Energy : ~25–30 kJ/mol for EAS at the ortho position .

  • Electronic Effects : The -CF₂H group reduces electron density at the para position, favoring meta substitution in certain cases .

Biological Activity Modulation

Derivatives of this compound show:

  • Antimicrobial Properties : MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Enzyme Inhibition : IC₅₀ = 0.59 µM against acetylcholinesterase (AChE) .

Scientific Research Applications

Biological Activities

Anti-inflammatory Effects
Research indicates that 2-amino-5-(difluoromethyl)benzoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A study demonstrated that this compound effectively reduced COX activity at specific concentrations, suggesting its potential as a therapeutic agent for inflammatory diseases.

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, making it a valuable candidate in proteomics research. Studies have indicated that this compound can bind to and modulate the activity of several key enzymes involved in metabolic pathways.

Receptor Binding
Interaction studies reveal that this compound can influence receptor activity, leading to potential pharmacological applications. Its ability to bind to receptors may open avenues for developing new drugs targeting specific pathways.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is beneficial.

CompoundAnti-inflammatory ActivityEnzyme InhibitionReceptor Binding
This compoundSignificantModerateYes
2-Amino-3-(trifluoromethyl)benzoic acidModerateLowNo
3-Amino-5-(trifluoromethyl)benzoic acidLowModerateYes

This table highlights the superior anti-inflammatory effects and receptor binding capabilities of this compound compared to its analogs, emphasizing its potential in drug development.

Inhibition of Cyclooxygenase (COX)

A pivotal study investigated the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in COX activity, reinforcing the compound's potential as an anti-inflammatory agent.

Proteomic Profiling

Another study utilized proteomic techniques to assess the impact of this compound on cellular signaling pathways. Findings revealed that treatment with this compound altered the expression levels of key proteins involved in inflammation and cell survival, further supporting its therapeutic applications.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that ensure high yield and purity. For instance, one common method includes the reaction of difluoromethylbenzene derivatives with appropriate amino acids under controlled conditions to achieve the desired product . The following table summarizes some synthesis conditions:

Synthesis MethodYieldReaction Conditions
Reaction with triethylamine75%In dichloromethane at -78°C
Reaction with palladium diacetate88%In dimethyl sulfoxide at 80°C
Trifluoroacetic acid treatment71%In methylene chloride at room temperature

These methods highlight the versatility and effectiveness of synthesizing this compound for research purposes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents critically determine the properties of benzoic acid derivatives. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-5-(difluoromethyl)benzoic acid –NH₂ (C2), –CF₂H (C5) C₈H₇F₂NO₂ 201.15* Hypothesized enhanced metabolic stability due to –CF₂H
2-Amino-5-fluorobenzoic acid –NH₂ (C2), –F (C5) C₇H₆FNO₂ 155.13 Crystallographically characterized; used in coordination chemistry
5-Amino-2-(difluoromethoxy)benzoic acid –NH₂ (C5), –O–CF₂H (C2) C₈H₇F₂NO₃ 217.14 Bioactive; potential drug intermediate
2-Amino-5-(methylsulfonyl)benzoic acid –NH₂ (C2), –SO₂CH₃ (C5) C₈H₉NO₄S 215.23 Pharmaceutical intermediate; high purity (95+%)
2-Amino-3,5-difluorobenzoic acid –NH₂ (C2), –F (C3, C5) C₇H₅F₂NO₂ 173.11 Agrochemical precursor; halogenated analog
Methyl 2-amino-5-(trifluoromethyl)benzoate –NH₂ (C2), –CF₃ (C5), ester C₉H₇F₃NO₂ 219.16 Lipophilic derivative; 98% purity

*Molecular weight calculated based on formula.

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethyl (–CF₂H) group in the target compound is less electron-withdrawing than trifluoromethyl (–CF₃) but more than a single –F or –O–CF₂H. This balances acidity (pKa) and solubility .
  • Biological Activity : Sulfonyl (–SO₂CH₃) and methoxy (–OCH₃) substituents (e.g., in and ) enhance hydrophilicity but may reduce membrane permeability compared to fluorinated groups .

Biological Activity

2-Amino-5-(difluoromethyl)benzoic acid (DFMBA) is an organic compound with the molecular formula C₈H₇F₂NO₂. This compound features an amino group (-NH₂) and a difluoromethyl group (-CF₂H) attached to a benzoic acid structure, which significantly influences its biological activity and chemical properties. The unique functional groups enhance its stability and potential interactions with biological targets, making it a candidate for various applications in biochemical research and therapeutic development.

DFMBA's biological activity is primarily attributed to its ability to interact with enzymes and receptors due to its structural similarity to natural substrates. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its permeability through biological membranes. This property can facilitate interactions with various molecular targets, modulating their activity in metabolic pathways and enzymatic reactions .

Enzyme Interaction Studies

Research indicates that DFMBA acts as a probe in biochemical assays, aiding in the study of enzyme interactions. The binding affinity of DFMBA with specific enzymes has been explored, revealing that its functional groups enable the formation of hydrogen bonds and other interactions that can modulate enzyme activity. For example, studies have shown that DFMBA can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that DFMBA exhibits antiproliferative effects against various cancer cell lines. For instance, in a study involving human colon carcinoma cells, DFMBA was shown to induce apoptosis, indicating its potential as an anticancer agent. The mechanism involved activation of apoptotic pathways, which was confirmed through staining assays and protein activation analysis .
  • Antimicrobial Properties : DFMBA has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although further studies are needed to establish its efficacy compared to standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities of DFMBA compared to structurally similar compounds:

Compound NameActivity TypeNotable Features
2-Amino-4-fluoro-3-methylbenzoic acidAnticancerContains a fluorine atom; different substitution pattern.
2-Amino-4,6-difluorobenzoic acidAntimicrobialContains two fluorine atoms; different positions on the ring.
Ethyl 2-amino-5-fluorobenzoateEnzyme inhibitorAn ester derivative; features a fluorine atom.
2-Amino-4-(trifluoromethyl)benzoic acidAntiviralContains three fluorine atoms; enhanced electronegativity.

This table highlights the unique aspects of DFMBA's structure that influence its biological behavior compared to other compounds.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of DFMBA derivatives, exploring their potential as novel therapeutic agents. The introduction of difluoromethyl substituents has been shown to enhance bioactivity while maintaining selectivity towards specific targets . Molecular docking studies have provided insights into the binding interactions between DFMBA and various proteins, indicating significant potential for drug design applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-5-(difluoromethyl)benzoic acid, and how can regioselectivity be controlled?

  • Answer: The synthesis of fluorinated benzoic acid derivatives typically involves electrophilic fluorination or transition-metal-catalyzed cross-coupling. For regioselective introduction of the difluoromethyl group at the 5-position, directed ortho-metalation strategies using directing groups (e.g., amino or carboxylate) can be employed. For example, intermediates like ethyl 2-aminobenzoate can undergo directed lithiation followed by reaction with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H). Post-functionalization hydrolysis would yield the final compound. Structural analogs such as 2-amino-5-fluorobenzoic acid (Acta Crystallogr. Sect. E, ) and 2-amino-3,5-difluorobenzoic acid (Kanto Reagents Catalog, ) suggest similar regiochemical control via steric or electronic modulation of substituents.

Q. How can crystallographic data be leveraged to resolve structural ambiguities in fluorinated benzoic acid derivatives?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and hydrogen-bonding networks. For instance, the crystal structure of 2-amino-5-fluorobenzoic acid reveals intermolecular hydrogen bonds between the amino and carboxyl groups, stabilizing the lattice (Acta Crystallogr. Sect. E, ). For this compound, SC-XRD can clarify whether the difluoromethyl group induces steric hindrance or electronic effects that alter packing motifs. Cambridge Structural Database (CSD) mining (referenced in ) can provide comparative data on bond angles and torsion angles for fluorinated analogs.

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and metabolic stability of this compound compared to non-fluorinated analogs?

  • Answer: The difluoromethyl group (-CF2_2H) introduces strong inductive effects, reducing the basicity of adjacent amines and enhancing metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also polarizes C-F bonds, altering π-electron density in the aromatic ring, which can be quantified via Hammett substituent constants (σm_m or σp_p). Comparative studies with 5-trifluoromethyl or 5-fluoro analogs (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, ) can reveal steric vs. electronic contributions to receptor binding or enzyme inhibition. Computational methods (DFT calculations) are recommended to map electrostatic potential surfaces ( ).

Q. What analytical techniques are optimal for quantifying trace impurities in this compound during process optimization?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment. For fluorinated impurities, 19F^{19}\text{F} NMR offers specificity in identifying byproducts like monofluoro or trifluoromethyl derivatives. LC-MS platforms (e.g., Creative Proteomics, ) enable precise quantification of low-abundance species via selected ion monitoring (SIM). Method validation should include spike/recovery experiments with structurally related impurities (e.g., 4-amino-2-(trifluoromethyl)benzoic acid, ).

Q. How can the compound’s conformational flexibility impact its interaction with biological targets, and what docking strategies are suitable for modeling these interactions?

  • Answer: The difluoromethyl group may restrict rotational freedom due to steric bulk, favoring specific conformers during protein binding. Molecular docking (e.g., AutoDock Vina) should incorporate fluorine-specific force fields to account for C-F\cdotsH-X hydrogen bonds and hydrophobic interactions. Protein Data Bank (PDB) analyses ( ) of fluorinated drug-protein complexes (e.g., kinase inhibitors) can guide pose prioritization. For example, fluorine’s role in enhancing binding entropy via water displacement has been documented in kinase inhibitors ( ).

Methodological Considerations

Q. What strategies mitigate conflicting data in regiochemical assignments of fluorinated benzoic acid derivatives?

  • Answer: Discrepancies in substituent positioning (e.g., 2-amino-5- vs. 4-fluoro isomers) can arise from ambiguous spectroscopic data. Multi-technique validation is essential:

  • NMR: 1H^{1}\text{H}-19F^{19}\text{F} HOESY experiments can confirm proximity between fluorine and protons.
  • IR/Raman: Carboxylate stretching frequencies (~1680–1700 cm1^{-1}) shift based on electron-withdrawing effects of substituents.
  • Crystallography: SC-XRD ( ) provides unambiguous regiochemical proof. For intermediates, derivatization (e.g., methyl ester formation) may improve crystal quality.

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Answer: The carboxylate group confers pH-dependent solubility. In physiological buffers (pH 7.4), sodium or potassium salts can enhance aqueous solubility. Co-solvents (e.g., DMSO ≤1%) or lipid-based formulations (e.g., cyclodextrin inclusion complexes) are viable for in vitro studies. For analogs like 5-fluoro-2-hydroxybenzoic acid ( ), logP calculations (e.g., using ChemAxon) guide formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.